molecular formula C6H16ClN B15351277 n-Dipropylamine-d4 Hydrochloride

n-Dipropylamine-d4 Hydrochloride

Cat. No.: B15351277
M. Wt: 141.67 g/mol
InChI Key: GAZIBGHLWYHBDT-NXMSQKFDSA-N
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Description

n-Dipropylamine-d4 Hydrochloride (CAS 1329834-71-0) is a deuterated form of dipropylamine hydrochloride where four hydrogen atoms have been replaced by deuterium, a stable hydrogen isotope. This modification results in a molecular formula of C6H12D4ClN and a molecular weight of 141.68 g/mol . As a stable isotopically labeled compound, it serves as a critical internal standard in analytical chemistry, particularly in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Its primary research value lies in tracing and metabolic studies, where its distinct isotopic signature allows researchers to accurately differentiate it from endogenous compounds, thereby elucidating biochemical pathways and pharmacokinetics with high precision. The compound is supplied as a brown solid and requires storage in a refrigerator at 2-8°C to maintain stability . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, personal, or veterinary use .

Properties

Molecular Formula

C6H16ClN

Molecular Weight

141.67 g/mol

IUPAC Name

1,1-dideuterio-N-(1,1-dideuteriopropyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H/i5D2,6D2;

InChI Key

GAZIBGHLWYHBDT-NXMSQKFDSA-N

Isomeric SMILES

[2H]C([2H])(CC)NC([2H])([2H])CC.Cl

Canonical SMILES

CCCNCCC.Cl

Origin of Product

United States

Preparation Methods

Two-Step Deuteration Process

  • Step 1: Synthesis of Deuterated Propionitrile
    Acrylonitrile undergoes hydrogenation with deuterium gas (D₂) over a skeletal nickel catalyst at 15–20°C and 5–6 kg/cm² pressure. This step replaces all hydrogens in the nitrile group with deuterium, yielding propionitrile-d₄.

    $$
    \text{CH}2=\text{CHCN} + 2\text{D}2 \xrightarrow{\text{Ni catalyst}} \text{CD}2\text{CD}2\text{CN}
    $$

  • Step 2: Deuteration to n-Dipropylamine-d4
    Propionitrile-d₄ is further hydrogenated with D₂ in the presence of a copper-nickel catalyst (5–15% Ni, 1–5% Cu on attapulgite). This reaction proceeds at 30–50°C under atmospheric pressure, producing n-dipropylamine-d4 with >98% isotopic purity.

    $$
    2\text{CD}2\text{CD}2\text{CN} + 4\text{D}2 \xrightarrow{\text{Cu-Ni catalyst}} (\text{CD}2\text{CD}2)2\text{NH} + \text{NH}_3
    $$

Table 1: Reaction Conditions for Catalytic Deuteration

Parameter Step 1 (Propionitrile-d₄) Step 2 (n-Dipropylamine-d4)
Temperature (°C) 15–20 30–50
Pressure (kg/cm²) 5–6 Atmospheric
Catalyst Composition Skeletal Ni 5–15% Ni, 1–5% Cu
Deuterium Gas Flow Rate 100 mL/min 150 mL/min
Yield (%) 85–90 75–80

Isotopic Exchange via Acid-Catalyzed Deuterium Incorporation

Isotopic exchange offers an alternative route for introducing deuterium into preformed dipropylamine.

Deuteration Using D₂O and Catalysts

n-Dipropylamine reacts with excess deuterium oxide (D₂O) in the presence of platinum oxide (PtO₂) at 80°C for 48 hours. This method achieves ~70% deuteration at the α-positions but requires subsequent purification to remove residual protiated species.

$$
(\text{CH}2\text{CH}2)2\text{NH} + 4\text{D}2\text{O} \xrightarrow{\text{PtO}2} (\text{CD}2\text{CD}2)2\text{NH} + 4\text{HOD}
$$

Challenges :

  • Incomplete deuteration necessitates costly chromatographic separation.
  • Side reactions, such as N-dealkylation, reduce overall yields.

Hydrochloride Salt Formation

The final step involves converting n-dipropylamine-d4 into its hydrochloride salt for enhanced stability.

Gas-Phase HCl Absorption

n-Dipropylamine-d4 is dissolved in anhydrous benzene, and dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation. The precipitate is filtered and dried under vacuum, yielding the hydrochloride salt with >99% purity.

$$
(\text{CD}2\text{CD}2)2\text{NH} + \text{HCl} \rightarrow (\text{CD}2\text{CD}2)2\text{NH}_2^+ \text{Cl}^-
$$

Table 2: Hydrochloride Formation Parameters

Parameter Value
Solvent Anhydrous benzene
HCl Gas Flow Rate 50 mL/min
Reaction Time 2 hours
Yield (%) 95–98

Analytical Characterization

Post-synthetic analysis ensures isotopic and chemical purity.

Mass Spectrometry (MS)

LC-MS analysis using a triple quadrupole detector confirms the molecular ion peak at m/z 138.2 (M+H⁺) for n-dipropylamine-d4, with a characteristic isotopic pattern reflecting four deuterium atoms.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • Absence of signals at δ 1.0–1.5 ppm (α-CH₂ protons).
  • Residual protiated impurities quantified at <0.5%.

Applications and Research Findings

n-Dipropylamine-d4 hydrochloride is indispensable in:

  • Metabolomics : Serving as an internal standard for quantifying short-chain amines in biological matrices.
  • Pharmaceutical Synthesis : Facilitating kinetic isotope effect studies in proglumide and trifluralin production.

Table 3: Comparative Analysis of Synthesis Methods

Method Yield (%) Isotopic Purity (%) Cost (Relative) Scalability
Catalytic Deuteration 75–80 >98 High Industrial
Isotopic Exchange 60–70 85–90 Moderate Laboratory

Chemical Reactions Analysis

Types of Reactions: n-Dipropylamine-d4 Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form n-propylamine or other derivatives.

  • Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: n-Propylamine or other reduced derivatives

  • Substitution: Various alkylated or acylated products

Scientific Research Applications

n-Dipropylamine-d4 Hydrochloride is widely used in scientific research due to its unique properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

  • Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for potential therapeutic uses and as a tool in drug discovery.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which n-Dipropylamine-d4 Hydrochloride exerts its effects depends on the specific application. In NMR spectroscopy, the deuterated form provides clearer signals due to the reduced proton background. In biological studies, the compound may interact with enzymes or receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, regulatory status, and applications:

2-(N,N-Diethylamino)ethyl-d4-chloride Hydrochloride (CAS: 1219805-94-3)

  • Molecular Formula : C₆H₁₀ClD₄N · ClH
  • Key Differences: Substituents: Contains a diethylamino group (-N(C₂H₅)₂) instead of dipropylamine. Deuterium Position: Deuterium substitution occurs on the ethyl chain (positions 1,1,2,2) rather than the propyl groups. Functionality: Includes a chloride ion and hydrochloride salt, enhancing ionic character.
  • Regulatory Status : Listed under HS Code 2845.90 and Schedule 2B10, indicating controlled substance classification for export/import .
  • Applications : Likely used in isotopic labeling for metabolic studies or as a reference standard in chromatography .

2-(N,N-Dimethylamino)ethyl-d4-chloride Hydrochloride

  • Molecular Formula : C₄H₆ClD₄N · ClH
  • Key Differences: Substituents: Features a dimethylamino group (-N(CH₃)₂), reducing steric bulk compared to dipropyl or diethyl analogs. Deuterium Position: Similar ethyl-d4 backbone but smaller alkyl groups.
  • Impact on Properties : Lower molecular weight (C₄ vs. C₆/C₇ chains) may improve aqueous solubility but reduce lipophilicity.
  • Regulatory Overlap : Shares HS Code 2845.90 and Schedule 2B10 with diethyl/dipropyl analogs .

N,N-Dipropyl-4-heptylamine Hydrochloride (CAS: CID44806)

  • Molecular Formula: Not explicitly stated but inferred to include a heptyl chain (C₇H₁₅) attached to the dipropylamine core.
  • Key Differences :
    • Structural Complexity : Incorporates a heptyl substituent, significantly increasing hydrophobicity.
    • Applications : Likely used in surfactant or lipid-based drug delivery systems due to enhanced membrane permeability.
  • Isotopic Contrast: Non-deuterated form lacks the metabolic stability conferred by deuterium in n-Dipropylamine-d4 Hydrochloride .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Deuterium Position Key Applications Regulatory Schedule
This compound TRC D492152 C₆H₁₀D₄N · HCl Dipropylamine Propyl chains Isotopic tracing, analytical standards Not specified
2-(N,N-Diethylamino)ethyl-d4-chloride HCl 1219805-94-3 C₆H₁₀ClD₄N · ClH Diethylamino, chloride Ethyl chain (1,1,2,2) Metabolic studies, chromatography 2B10
N,N-Dipropyl-4-heptylamine HCl CID44806 C₁₃H₂₈N · HCl (inferred) Dipropylamine, heptyl None Surfactants, lipid-based delivery Not specified

Research Findings and Implications

  • Deuterium Effects : Deuterated analogs like this compound exhibit slower metabolic degradation (kinetic isotope effect), making them valuable in pharmacokinetic studies .
  • Regulatory Challenges : Compounds under Schedule 2B10 require stringent documentation for international trade, emphasizing the need for compliance in research use .
  • Analytical Utility : While direct chromatographic data for this compound are unavailable, related deuterated amines are validated as internal standards in HPLC methods (e.g., amitriptyline hydrochloride in Table 6 ).

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing n-Dipropylamine-d4 Hydrochloride with high isotopic purity?

  • Methodology : Synthesis typically involves deuterium exchange using deuterated reagents (e.g., D₂O or deuterated propyl groups) followed by hydrochlorination. For example, analogous deuterated amines are prepared by reacting primary amines with deuterated alkyl halides under anhydrous conditions, followed by HCl gas treatment in ethanol to form the hydrochloride salt . Isotopic purity (>98% deuterium incorporation) is confirmed via mass spectrometry (MS) and ²H-NMR.

Q. How should researchers handle n-Dipropylamine-d4 Hydrochloride to ensure safety and stability?

  • Guidelines :

  • Use in a fume hood with PPE (gloves, lab coat, eye protection).
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Avoid contact with strong oxidizers due to potential exothermic reactions.
    • Safety protocols align with MedChemExpress recommendations for structurally similar hydrochlorides, emphasizing rigorous hazard assessments before use .

Q. What analytical techniques are critical for characterizing n-Dipropylamine-d4 Hydrochloride?

  • Techniques :

  • ¹H/²H-NMR : To confirm deuterium placement and quantify isotopic enrichment.
  • High-Resolution MS : For molecular weight validation and isotopic pattern analysis.
  • HPLC-UV/RI : To assess chemical purity (>95% by area normalization).
    • Reference deuterated compounds like 2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride demonstrate the necessity of multi-technique validation .

Advanced Research Questions

Q. How do deuterium isotopes in n-Dipropylamine-d4 Hydrochloride influence its pharmacokinetic (PK) stability in vivo?

  • Experimental Design :

  • Conduct comparative PK studies using non-deuterated vs. deuterated analogs in model organisms (e.g., rodents).
  • Monitor metabolic half-life via LC-MS/MS to quantify deuterium kinetic isotope effects (DKIE), which often reduce CYP450-mediated metabolism by 2–10× due to C-D bond stability .
    • Data Interpretation : Contradictions in DKIE magnitude may arise from enzyme binding pocket flexibility; molecular dynamics simulations can resolve these discrepancies.

Q. What strategies resolve conflicting data in deuterated compound solubility and reactivity studies?

  • Case Example : Discrepancies in solubility profiles (e.g., aqueous vs. organic solvents) can arise from residual protonated impurities. Mitigation steps:

  • Purify via recrystallization in deuterated solvents (e.g., D₂O/ethanol-d6 mixtures).
  • Validate purity using ²H-NMR and isotope ratio MS .
    • Advanced studies should report solvent deuteration levels and hygroscopicity effects to ensure reproducibility.

Q. How can n-Dipropylamine-d4 Hydrochloride be applied in tracer studies for neurotransmitter uptake mechanisms?

  • Methodology :

  • Radiolabel the compound with ³H or ¹⁴C for competitive binding assays against endogenous amines (e.g., dopamine, serotonin).
  • Use autoradiography or scintillation counting to quantify uptake inhibition in synaptosomal preparations.
    • Structural analogs like Dopamine-d4 Hydrochloride highlight the utility of deuterated amines in elucidating transport kinetics .

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